molecular formula C10H16N6O B11789151 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide

Katalognummer: B11789151
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: OUZFJQMMGVYVDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.

    Amination and Methylation: The amino group and the methyl group can be introduced through selective amination and methylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperazine moiety.

    Reduction Products: Reduced derivatives of the pyrimidine ring or piperazine moiety.

    Substitution Products: Compounds with substituted amino or methyl groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H16N6O

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-amino-N-methyl-2-piperazin-1-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C10H16N6O/c1-12-9(17)7-6-14-10(15-8(7)11)16-4-2-13-3-5-16/h6,13H,2-5H2,1H3,(H,12,17)(H2,11,14,15)

InChI-Schlüssel

OUZFJQMMGVYVDI-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CN=C(N=C1N)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.